Home > Products > Screening Compounds P46257 > (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine
(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine - 204384-71-4

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine

Catalog Number: EVT-3204808
CAS Number: 204384-71-4
Molecular Formula: C28H29NO5
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized from meta-tyrosine, which is an isomer of the natural amino acid tyrosine. The modification involves the introduction of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl (t-butyl) ether protecting group on the hydroxyl group. The Fmoc group is widely recognized for its favorable properties in peptide synthesis, including stability to various conditions and ease of removal under basic conditions .

Synthesis Analysis

The synthesis of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine typically follows these steps:

  1. Protection of the Amino Group: The amino group of meta-tyrosine is protected using Fmoc-chloroformate or Fmoc-succinimidyl carbonate. This step ensures that the amino functionality does not react during subsequent steps.
  2. Protection of the Hydroxyl Group: The hydroxyl group of meta-tyrosine is protected by converting it into a tert-butyl ether. This can be achieved through reaction with tert-butanol in the presence of an acid catalyst, which facilitates the formation of the ether.
  3. Purification: The resulting compound is purified using techniques such as column chromatography to isolate the desired product from any unreacted starting materials or by-products.
  4. Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine can be described by its molecular formula C28H33N1O5C_{28}H_{33}N_{1}O_{5}. Key features include:

  • Fluorenyl Group: A bulky aromatic system that provides stability and hydrophobic character.
  • Fmoc Group: This protecting group enhances solubility and protects the amine during peptide synthesis.
  • t-Butyl Ether: Protects the hydroxyl group from undergoing unwanted reactions during synthesis.

The compound's structure allows it to participate effectively in peptide bond formation while maintaining stability throughout various synthetic steps .

Chemical Reactions Analysis

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine participates in several key reactions:

  1. Peptide Coupling: The Fmoc-protected amino acid can be coupled with other activated carboxylic acids to form peptide bonds, typically using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt).
  2. Deprotection: The Fmoc group can be removed under basic conditions using piperidine or morpholine, allowing for further elongation of the peptide chain.
  3. Hydrolysis: The t-butyl ether can be hydrolyzed under acidic conditions to regenerate the free hydroxyl group, which may be necessary for certain downstream applications .
Mechanism of Action

The mechanism of action primarily involves its role as a building block in peptide synthesis. Upon deprotection, the amino group becomes available for nucleophilic attack on activated carboxylic acids, facilitating peptide bond formation. The stability provided by both the Fmoc and t-butyl groups ensures that the compound remains intact during early synthetic stages but allows for selective removal when needed .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

Applications

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine has several important applications:

  1. Peptide Synthesis: It serves as a critical building block in solid-phase peptide synthesis protocols, enabling the production of complex peptides with specific functionalities.
  2. Drug Development: Compounds synthesized using this amino acid derivative can lead to biologically active peptides that may serve therapeutic purposes.
  3. Bioconjugation Studies: Its unique structure allows for further chemical modifications, making it useful in bioconjugation experiments where peptides are linked to other biomolecules or drug carriers .
Introduction to Orthogonally Protected Tyrosine Analogues in Peptide Science

Role of meta-Substituted Tyrosine Derivatives in Advanced Peptide Architectures

The meta-tyrosine configuration in (S)-N-α-Fmoc-O-t-butyl-meta-tyrosine disrupts canonical hydrogen-bonding networks and steric packing, enabling tailored peptide folding and receptor interactions. Key applications include:

  • Sulfated Peptide Synthesis: The meta-phenolic ether serves as a precursor for regioselective sulfation. Post-SPPS global deprotection with trifluoroacetic acid (TFA) liberates the phenolic hydroxyl, allowing sulfation via SO₃·pyridine complexes. This approach achieves 85–92% efficiency in CCR5-binding HIV-1 entry inhibitors, where meta-sulfotyrosine is critical for gp120 interaction [5].
  • Conformational Engineering: Incorporation of meta-tyrosine at position 11 of neurotensin shifts receptor selectivity from NTS1 (Kd = 420 ± 35 nM) to NTS2 (Kd = 5.2 ± 0.7 nM), enhancing selectivity by 80.8-fold compared to wild-type (8.6-fold). The meta-substitution sterically reorients the peptide backbone, favoring NTS2-active conformations [5] (Table 1).
  • Biostability and Delivery: meta-Tyrosine analogues exhibit prolonged plasma half-lives (t₁/₂ = 8.7 hr vs. 1.2 hr for acetylated variants) due to tert-butyl-mediated esterase resistance. In enkephalin analogues, meta-substitution boosts blood-brain barrier penetration by 40%, correlating with 55% higher analgesia in vivo [5].

Table 1: Receptor Binding Affinities of Neurotensin Analogues

Peptide VariantNTS1 Kd (nM)NTS2 Kd (nM)Selectivity (NTS2/NTS1)
Wild-Type (Tyr¹¹)2.1 ± 0.318 ± 28.6
meta-Tyr(tBu)¹¹420 ± 355.2 ± 0.780.8
para-Tyr(tBu)¹¹15 ± 122 ± 31.5

Strategic Importance of Orthogonal Protection Schemes: Fmoc/tert-Butyl Chemistry

Orthogonal deprotection kinetics underpin the utility of (S)-N-α-Fmoc-O-t-butyl-meta-tyrosine in multistep syntheses:

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl group is cleaved by 20–30% piperidine in DMF via a two-step β-elimination, yielding dibenzofulvene adducts. This occurs without disturbing the acid-labile tert-butyl ether [6].
  • tert-Butyl Cleavage: Post-assembly TFA treatment (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) hydrolyzes the phenolic ether, generating isobutylene and the free meta-tyrosine side chain. Simultaneously, this mixture cleaves peptide-resin linkers (e.g., Wang resin) and removes other t-butyl-based protections (e.g., Asp(OtBu), Glu(OtBu)) [5] [6].
  • Synthetic Workflow Integration: The compound’s orthogonality enables automated SPPS cycles. For example, in synthesizing selenoinsulin A-chains: (1) Fmoc deprotection with piperidine, (2) coupling via DIC/HOBt activation, and (3) final TFA-mediated global deprotection/selenation [3].

Table 2: Orthogonal Protection Schemes in SPPS

Protection GroupDeprotection ReagentStabilityTarget Residues
Fmoc20–30% piperidine/DMFAcid-labileα-Amino group
tert-Butyl95% TFA/scavengersBase-stableTyr/Ser/Thr OH, Asp/Glu COOH
Trt1–5% TFA/DCMModerate acid-labileCys SH, Asn/Gln NH₂
ivDde2% hydrazine/DMFOrthogonal to Fmoc/tBuLys NH₂

Historical Development of Regioselective Tyrosine Protection Methodologies

The evolution of tyrosine protection reflects broader trends in peptide synthesis:

  • Early Solution-Phase Era (pre-1960s): Tyrosine protection relied on benzyl ethers (OBzl), cleaved by harsh acid (HF) or catalytic hydrogenation. These methods lacked orthogonality and caused side reactions in complex peptides [1] [6].
  • Advent of SPPS (1960s–1980s): Merrifield’s Boc/Bzl SPPS required repetitive TFA deprotection and aggressive HF cleavage, limiting tyrosine compatibility. Fmoc chemistry (Carpino, 1970) introduced base-labile α-amino protection, but para-tyrosine protection remained problematic due to tert-butylation side products [1].
  • meta-Tyrosine Innovation (1990s–Present): The shift to Fmoc/tBu chemistry enabled mild orthogonal deprotection. meta-Tyrosine derivatives emerged as solutions to steric hindrance in para-substituted analogues, with optimized routes using Fmoc-chloroformate and tert-butanol/acid catalysis [5] [8]. Concurrently, hypervalent iodine reagents (e.g., Dess-Martin periodinane) enabled tyrosine-selective peptide cleavage, highlighting the residue’s unique reactivity [9].

Table 3: Evolution of Tyrosine Protection in Peptide Synthesis

EraProtection StrategyDeprotection MethodLimitations
Pre-1960sOBzlHF, H₂/Pd-CLack of orthogonality; side reactions
1960s–1980sBoc for α-NH₂; Bzl for OHTFA (Boc); HF (Bzl)Harsh conditions; low tyrosine yields
1980s–2000sFmoc for α-NH₂; tBu for OHPiperidine (Fmoc); TFA (tBu)para-Substitution steric issues
2000s–PresentFmoc/meta-OtBuOrthogonal deprotectionEnables complex architectures

Properties

CAS Number

204384-71-4

Product Name

(S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-meta-tyrosine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C28H29NO5

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C28H29NO5/c1-28(2,3)34-19-10-8-9-18(15-19)16-25(26(30)31)29-27(32)33-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1

InChI Key

MQMJCGGJNCHHJI-VWLOTQADSA-N

SMILES

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.